Cas no 1308263-35-5 ((3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide)
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenepropanamide, β-amino-5-bromo-, (βS)-
- (S)-3-Amino-3-(5-bromothiophen-2-yl)propanamide
- (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide
- 1308263-35-5
- CS-0292788
- AKOS010394748
- EN300-1284920
-
- Inchi: 1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m0/s1
- InChI Key: ZUYPCNFWCUIZFA-BYPYZUCNSA-N
- SMILES: [C@H](C1=CC=C(Br)S1)(N)CC(=O)N
Computed Properties
- Exact Mass: 247.96190g/mol
- Monoisotopic Mass: 247.96190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 97.4Ų
Experimental Properties
- Density: 1.664±0.06 g/cm3(Predicted)
- Boiling Point: 451.1±45.0 °C(Predicted)
- pka: 16.08±0.40(Predicted)
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363458-50mg |
(S)-3-Amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 95% | 50mg |
¥23868.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363458-100mg |
(S)-3-Amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 95% | 100mg |
¥24991.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363458-250mg |
(S)-3-Amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 95% | 250mg |
¥28142.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363458-500mg |
(S)-3-Amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 95% | 500mg |
¥31449.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363458-1g |
(S)-3-Amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 95% | 1g |
¥28407.00 | 2024-08-09 | |
| Enamine | EN300-1284920-1.0g |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1284920-50mg |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1284920-100mg |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1284920-250mg |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1284920-500mg |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
1308263-35-5 | 500mg |
$877.0 | 2023-10-01 |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide
Professional Introduction to (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide (CAS No. 1308263-35-5)
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide, with the CAS number 1308263-35-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chiral center at the 3-position and the incorporation of a bromothiophene moiety make it a promising candidate for further investigation in medicinal chemistry.
The compound’s structure consists of an amide functional group attached to a propanamine backbone, with the (S)-configuration at the chiral center. This configuration is critical for its biological activity, as enantiomeric differences can significantly impact pharmacological properties. The 5-bromothiophen-2-yl group introduces additional complexity, offering potential interactions with biological targets that may not be present in simpler analogs.
In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Thiophenes are known for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The bromine substituent on the thiophene ring enhances its reactivity, making it a valuable scaffold for chemical modifications. This reactivity has been exploited in the synthesis of more complex molecules designed to interact with specific biological pathways.
One of the most compelling aspects of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide is its potential as a precursor for the development of novel therapeutic agents. The amide group can be further functionalized to create more sophisticated molecules, while the chiral center provides a basis for developing enantiomerically pure drugs. Such drugs often exhibit improved efficacy and reduced side effects compared to racemic mixtures.
Recent studies have highlighted the importance of chiral drugs in modern medicine. The ability to control stereochemistry at key positions in a molecule can lead to significant differences in pharmacokinetics and pharmacodynamics. (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide exemplifies this principle, as its (S)-configuration may confer unique properties that are not observed with its (R)-enantiomer or racemic mixture.
The bromothiophene moiety has also been shown to enhance binding affinity to certain biological targets. This is particularly relevant in the development of small-molecule inhibitors, where interactions with proteins or enzymes must be both specific and strong. The bromine atom’s electronegativity and size contribute to these interactions, making it an ideal substituent for fine-tuning molecular properties.
Current research in this area is focused on exploring the pharmacological potential of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide and its derivatives. Preclinical studies have begun to reveal its potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The compound’s ability to modulate biological pathways makes it a versatile tool for drug discovery.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and transition-metal-mediated reactions, have been employed to achieve the desired stereochemistry. These methods are crucial for producing enantiomerically pure compounds, which are often necessary for therapeutic applications.
The use of computational chemistry has also played a significant role in understanding the properties of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide. Molecular modeling techniques can predict how this compound interacts with biological targets, providing valuable insights into its potential therapeutic effects. These predictions can guide experimental design and help identify promising derivatives for further study.
In conclusion, (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide is a fascinating compound with significant potential in pharmaceutical research. Its unique structure, combining a chiral center with a bromothiophene moiety, makes it an attractive scaffold for developing novel drugs. Ongoing research continues to uncover its pharmacological properties and explore new ways to utilize this compound in medicine.
1308263-35-5 ((3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)